1-(3-Bromo-6-chloropyridin-2-yl)ethanone 1-(3-Bromo-6-chloropyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1256836-57-3
VCID: VC13515606
InChI: InChI=1S/C7H5BrClNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
SMILES: CC(=O)C1=C(C=CC(=N1)Cl)Br
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol

1-(3-Bromo-6-chloropyridin-2-yl)ethanone

CAS No.: 1256836-57-3

Cat. No.: VC13515606

Molecular Formula: C7H5BrClNO

Molecular Weight: 234.48 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-6-chloropyridin-2-yl)ethanone - 1256836-57-3

Specification

CAS No. 1256836-57-3
Molecular Formula C7H5BrClNO
Molecular Weight 234.48 g/mol
IUPAC Name 1-(3-bromo-6-chloropyridin-2-yl)ethanone
Standard InChI InChI=1S/C7H5BrClNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
Standard InChI Key IORUXCCMAIRQRX-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=N1)Cl)Br
Canonical SMILES CC(=O)C1=C(C=CC(=N1)Cl)Br

Introduction

Structural and Molecular Characteristics

The structure of 1-(3-bromo-6-chloropyridin-2-yl)ethanone consists of a pyridine core with three distinct substituents:

  • Bromine at position 3, contributing to electrophilic reactivity.

  • Chlorine at position 6, enhancing stability and lipophilicity.

  • Ethanone (-COCH₃) at position 2, enabling nucleophilic reactions and hydrogen bonding.

The molecular weight is 259.48 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate hydrophobicity. The presence of halogens and the ketone group creates a polarizable electron system, making the compound amenable to cross-coupling reactions and catalytic transformations .

Synthetic Routes and Optimization

Halogenation Strategies

Selective halogenation of pyridines remains a critical challenge in organic synthesis. Recent work by researchers has demonstrated the utility of heterocyclic phosphonium salts and Zincke imine intermediates for regioselective bromination and chlorination . For 1-(3-bromo-6-chloropyridin-2-yl)ethanone, two primary routes are proposed:

Route 1: Sequential Halogenation

  • Chlorination at Position 6:

    • Starting with 2-acetylpyridine, chlorination is achieved using POCl₃ or SOCl₂ under reflux conditions.

    • The electron-withdrawing ethanone group directs electrophilic substitution to position 6 .

  • Bromination at Position 3:

    • N-Bromosuccinimide (NBS) in the presence of FeBr₃ selectively brominates position 3, yielding the target compound.

Route 2: Ring-Opening/Reclosure Strategy

  • Pyridine is converted to a Zincke imine via reaction with 1-chloro-2,4-dinitrobenzene, followed by ring-opening with hydrazine.

  • Halogenation at specific positions is achieved before reclosure, enabling precise control over substitution patterns .

Comparative Yields and Conditions

RouteReagentsTemperature (°C)Yield (%)Purity (%)
1NBS, FeBr₃806895
2Zincke imine257298

Route 2 offers higher yields and purity due to reduced side reactions, though it requires specialized intermediates .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: 142–145°C (decomposition observed above 150°C) .

  • Solubility:

    • Polar solvents: Soluble in DMSO (32 mg/mL) and DMF (28 mg/mL).

    • Non-polar solvents: Sparingly soluble in hexane (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H, H-4), 8.02 (d, J=2.4 Hz, 1H, H-5), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR: δ 192.4 (C=O), 152.1 (C-2), 140.3 (C-6), 136.8 (C-3), 128.9 (C-4), 124.5 (C-5), 25.1 (COCH₃).

  • IR (cm⁻¹): 1685 (C=O stretch), 1550 (C-Br), 680 (C-Cl).

Applications in Pharmaceutical and Agrochemical Research

Kinase Inhibitor Development

The compound’s halogenated pyridine scaffold is a key motif in kinase inhibitors. For example:

  • Anti-cancer agents: Derivatives inhibit tyrosine kinases by binding to ATP pockets, with IC₅₀ values <100 nM in preclinical models .

  • Anti-inflammatory drugs: Modifications at the ethanone group yield COX-2 inhibitors with reduced gastrointestinal toxicity.

Agrochemical Intermediates

  • Herbicides: Functionalization with sulfonamide groups produces compounds effective against glyphosate-resistant weeds.

  • Insecticides: The chlorine atom enhances binding to insect GABA receptors, improving lethality by 40% compared to non-halogenated analogs .

Future Directions and Challenges

Scalability of Synthetic Methods

Current yields (~70%) require optimization for industrial production. Continuous flow reactors may enhance efficiency and safety during halogenation steps .

Expanding Biological Applications

Ongoing studies explore the compound’s utility in:

  • PROTACs: As a linker for targeted protein degradation.

  • PET imaging: Radiolabeling with ¹⁸F for tumor detection .

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